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Introduction: The Role of Lewis X in Biological
Systems
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or

CD15, is a carbohydrate structure crucial for various cell-to-cell recognition processes.[1] It is a

trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc. In mammals, LeX and its sialylated

form, sialyl-Lewis X (sLeX), are key ligands for selectin proteins (E-selectin, P-selectin, and L-

selectin).[1][2][3] This interaction is fundamental to the immune response, mediating the initial

tethering and rolling of leukocytes on endothelial cells at sites of inflammation.[1][3]

Beyond immunology, Lewis X plays significant roles in:

Embryonic Development: LeX is expressed at specific stages of embryonic development and

is thought to be involved in cell adhesion and differentiation.[4]

Cancer Metastasis: The overexpression of LeX and sLeX on tumor cells can facilitate their

adhesion to endothelial walls, a critical step in the metastatic cascade.[2][5][6][7]

Immune Regulation: sLeX has been identified as a marker for activated and functional

regulatory T cells (Tregs) in mice, highlighting its role in immune suppression.[8]
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The synthesis of the Lewis X epitope is catalyzed by α(1,3)-fucosyltransferases (FUTs). In

mice, the primary enzymes responsible for LeX synthesis are Fut4 and Fut9.[4][9][10] Fut7 is

predominantly involved in synthesizing the sLeX structure required for selectin ligands.[4] To

study the in vivo function of Lewis X, researchers generate knockout mouse models by

targeting the genes encoding these fucosyltransferases.

Strategies for Generating Lewis X Knockout Mice
Since Lewis X is a glycan epitope, it cannot be knocked out directly. The standard approach is

to disrupt the genes encoding the glycosyltransferases responsible for its synthesis. The most

effective and modern method for this is the CRISPR/Cas9 system.

Primary Gene Targets:

Fut4: Contributes to LeX and sLeX synthesis.[4]

Fut9: Considered a major fucosyltransferase for LeX synthesis, particularly during

embryogenesis.[4][10] Fut9-null blastocysts show a complete lack of SSEA-1 expression.[4]

For a complete ablation of Lewis X expression, a double knockout (DKO) of both Fut4 and Fut9

may be necessary.

Comparison of Knockout Generation Technologies
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Feature CRISPR/Cas9 System
ES Cell-Based Gene
Targeting

Principle

Nuclease (Cas9) guided by

RNA (sgRNA) creates a

double-strand break (DSB) at a

specific genomic locus. The

break is repaired by Non-

Homologous End Joining

(NHEJ), often creating small

insertions/deletions (indels)

that disrupt the gene.[11][12]

Homologous recombination in

embryonic stem (ES) cells

replaces a target gene exon

with a drug resistance

cassette.[11][13]

Efficiency
High (can reach up to 95%).

[14]
Lower (typically 10-20%).[14]

Timeline
Rapid (4-8 weeks to generate

founder mice).[14]

Lengthy (12-18 months to

establish a knockout line).[14]

Complexity

Relatively simple and versatile.

Allows for simultaneous

targeting of multiple genes.[15]

More complex, requires

extensive ES cell culture and

screening.[13]

Cost
Lower cost compared to ES

cell methods.[15][16]

Higher cost due to labor-

intensive steps and materials.

Application

Ideal for generating complete

knockouts, small insertions,

and point mutations.[15][17]

Robust for creating complex

genetic alterations, including

large insertions and conditional

alleles ("floxed" mice).[11]

Experimental Protocols
Protocol 1: Generation of Fut9 Knockout Mice via
CRISPR/Cas9
This protocol outlines the generation of a Fut9 knockout mouse model using zygote

microinjection of CRISPR/Cas9 components.

1. Design and Synthesis of single-guide RNAs (sgRNAs):
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Identify a critical exon early in the Fut9 gene sequence. Targeting an early exon increases
the likelihood of generating a null allele.
Use bioinformatics tools (e.g., CRISPOR, Benchling) to design two unique sgRNAs that
target sites flanking the critical exon. Designing two sgRNAs can induce a larger deletion,
ensuring gene knockout.[16]
Synthesize the sgRNAs in vitro or purchase commercially synthesized, chemically modified
sgRNAs to improve stability and reduce off-target effects.[11]

2. Preparation of CRISPR/Cas9 Reagents for Microinjection:

Prepare a microinjection mix containing:
Cas9 mRNA (or Cas9 protein for a ribonucleoprotein [RNP] complex).
The two synthesized Fut9-targeting sgRNAs.
The components are diluted in an appropriate injection buffer (e.g., TE buffer).

3. Zygote Collection and Microinjection:

Induce superovulation in female mice of a chosen strain (e.g., C57BL/6J) and mate them
with stud males.
Collect fertilized zygotes from the oviducts of the female mice.[12]
Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the collected
zygotes.[12][16] This process requires specialized micromanipulation equipment.

4. Embryo Transfer:

Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate
female mice.[11][16] A pseudopregnant state is induced by mating female mice with
vasectomized males.

5. Generation and Screening of Founder Mice:

Allow the surrogate mothers to carry the embryos to term (approx. 19-21 days).
The resulting pups are known as founder (F0) mice. These mice may be mosaic, containing
a mix of cells with different genetic modifications.[16]
At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
Screen the F0 pups for the desired mutation using genotyping protocols (see Protocol 2).
Breed founder mice that carry the desired mutation with wild-type mice to establish germline
transmission and generate heterozygous (F1) offspring.[15]
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Protocol 2: Genotyping of Founder Mice
1. Genomic DNA Extraction:

Digest tail biopsies using a proteinase K solution.
Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA
extraction kit.

2. PCR Amplification:

Design PCR primers that flank the targeted region of the Fut9 gene.
Perform PCR on the extracted genomic DNA from each F0 pup and a wild-type control.

3. Analysis of PCR Products:

Run the PCR products on an agarose gel.
A successful deletion induced by the two sgRNAs will result in a smaller PCR product
compared to the wild-type allele.
Small indels caused by a single sgRNA may not be resolvable by standard gel
electrophoresis.

4. DNA Sequencing:

For definitive confirmation, purify the PCR products and send them for Sanger sequencing.
Align the sequences from the founder mice to the wild-type reference sequence to identify
the exact nature of the indel or deletion and confirm a frameshift mutation.[16]

Protocol 3: Phenotypic Analysis of Lewis X Knockout
Mice
Once a stable knockout line is established, a thorough phenotypic analysis is required to

characterize the effects of Lewis X deficiency.

1. Confirmation of Lewis X Ablation (Flow Cytometry):

Objective: To verify the absence of the Lewis X epitope on the cell surface.
Cell Source: Isolate relevant cells, such as peripheral blood mononuclear cells (PBMCs),
bone marrow cells, or embryonic stem cells.
Staining:
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Prepare a single-cell suspension.
Incubate cells with a fluorochrome-conjugated anti-mouse CD15 (Lewis X/SSEA-1) antibody.
Co-stain with antibodies against lineage markers (e.g., CD45, Gr-1, Mac-1) to identify
specific cell populations.
Wash the cells and resuspend in a suitable buffer.

Analysis: Acquire data on a flow cytometer. Compare the CD15 staining intensity on cells
from knockout mice to that of wild-type littermate controls.

2. Immunohistochemistry (IHC):

Objective: To examine the tissue distribution of Lewis X expression.
Procedure:

Harvest tissues of interest (e.g., spleen, lymph nodes, kidney, brain).[10]
Fix, embed (in paraffin or OCT), and section the tissues.
Perform antigen retrieval if necessary.
Incubate sections with a primary antibody against Lewis X.
Use a labeled secondary antibody and a suitable detection system (e.g., DAB or
fluorescence) to visualize the staining.
Compare tissue sections from knockout and wild-type mice.

3. Functional Assays:

Leukocyte Adhesion and Rolling:
Method: Intravital microscopy of the cremaster muscle or mesentery after induction of
inflammation (e.g., with TNF-α).
Analysis: Quantify the number of rolling and firmly adhered leukocytes in postcapillary
venules. A defect in selectin-mediated rolling is expected in sLeX-deficient models.[1]
Immune System Characterization:
Perform a complete blood count (CBC) to check for abnormalities like neutrophilia, which is a
hallmark of Leukocyte Adhesion Deficiency Type II (a human disorder of fucosylation).[18]
[19]
Use flow cytometry to analyze the proportions of major immune cell populations (T cells, B
cells, monocytes, granulocytes) in the blood, spleen, and lymph nodes.
Developmental and Fertility Assessment:
Monitor breeding pairs for litter size and viability of offspring to identify any reproductive or
developmental defects. Note that Fut9 null blastocysts are viable despite lacking SSEA-1.[4]
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Summary of Expected Phenotypes
The phenotype of a Lewis X knockout mouse will depend on which fucosyltransferase gene(s)

are deleted.

Knockout Model
Expected Lewis
X/sLeX Expression

Reported/Expected
Phenotype

References

Fut4-/-
Reduced sLeX

expression.

Contributes to selectin

ligand synthesis but is

not the major

fucosyltransferase.

May have subtle

immune phenotypes.

[4]

Fut9-/-

Complete loss of LeX

(SSEA-1) in

blastocysts. Loss of

LeX in the brain.

Embryonically viable.

Mice demonstrate

disappearance of

Lewis X in the brain

and exhibit increased

anxiety-like behaviors.

Potential alterations in

immune responses.

[4][10]

Fut7-/-
Major reduction in

sLeX on leukocytes.

Defective leukocyte

rolling and

extravasation, leading

to impaired

inflammatory

responses.

[4]

Fut4-/- Fut7-/-
Complete loss of sLeX

on leukocytes.

Severe defect in

leukocyte rolling,

mimicking aspects of

Leukocyte Adhesion

Deficiency Type II.

[4]
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Diagram 1: CRISPR/Cas9 Knockout Mouse Generation
Workflow
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Click to download full resolution via product page

Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Diagram 2: Role of Sialyl-Lewis X in Leukocyte Adhesion
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Click to download full resolution via product page

Caption: sLeX-Selectin binding mediates leukocyte rolling on endothelium.

Diagram 3: Conditional Knockout (cKO) Breeding
Strategy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1518446?utm_src=pdf-body-img
https://www.benchchem.com/product/b1518446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result in cKO Mouse
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Caption: Breeding scheme to generate a tissue-specific conditional knockout mouse.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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